molecular formula C10H8ClNO2S B15198330 Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B15198330
M. Wt: 241.69 g/mol
InChI Key: RVBQJGCHQMQDTD-UHFFFAOYSA-N
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Description

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thiophene-pyridine core. The molecule contains a chlorine substituent at position 3 and an ethyl ester group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting infectious diseases and cancer. Its synthesis typically involves cyclization reactions, such as the condensation of mercaptoacetic acid derivatives with substituted pyridine precursors under basic conditions, followed by halogenation or functional group interconversion steps . Key applications include its role in synthesizing anti-tubercular agents and kinase inhibitors .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-8(11)6-3-4-12-5-7(6)15-9/h3-5H,2H2,1H3

InChI Key

RVBQJGCHQMQDTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-c]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are applied.

Major Products Formed

    Substitution Products: Various substituted thieno[2,3-c]pyridine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate is structurally distinct from analogs due to its [2,3-c] fused ring system. For comparison:

  • Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate (CAS: 66869-77-0): Differs in ring fusion ([2,3-b] vs. [2,3-c]), altering electronic properties and reactivity. The [2,3-b] isomer is reported to have a molecular weight of 241.69 g/mol and solubility in organic solvents like ethanol .
  • Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Features a hydroxyl group at position 3 and chlorine at position 4. This substitution pattern reduces lipophilicity (logP ≈ 1.8) compared to the chloro-substituted [2,3-c] derivative .

Functional Group Modifications

  • Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS: 78790-83-7): Replacing chlorine with an amino group increases polarity (logP = 1.2) and enhances hydrogen-bonding capacity, making it more suitable for targeting polar enzyme active sites .
  • Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate: A methyl ester analog with bromine at position 3. The bromine atom increases molecular weight (209.05 g/mol) and may enhance halogen bonding in protein-ligand interactions .

Pyrrolo[2,3-c]pyridine Derivatives

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate : Replaces the thiophene ring with a pyrrole, reducing sulfur-mediated metabolic instability. This compound is synthesized in 60% yield via hydrogenation and exhibits improved solubility in aqueous buffers .

Key Research Findings

Anti-Tubercular Activity: this compound derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC = 0.23 μM) and multi-drug-resistant strains, attributed to the chloro and ester groups enhancing target binding .

Synthetic Versatility: The bromo and amino analogs are pivotal in Pd-catalyzed cross-coupling reactions, enabling rapid diversification of the thienopyridine scaffold .

Solubility Challenges: Chlorine substitution at position 3 increases lipophilicity, necessitating formulation optimization for in vivo studies. Hydroxyl or amino groups improve aqueous solubility but may reduce metabolic stability .

Biological Activity

Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core, characterized by a fused thiophene and pyridine ring system. The presence of a chlorine atom at the 3-position and an ethyl ester functional group enhances its chemical reactivity and biological interactions. Its molecular formula is C₉H₈ClN₁O₂S, with a molecular weight of approximately 241.69 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Various derivatives of this compound have been tested against a range of bacterial strains, demonstrating inhibitory effects. A study highlighted that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundPseudomonas aeruginosa10

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising antitumor activity . Preliminary studies indicate that this compound can inhibit tumor cell proliferation in various cancer cell lines. For instance, a recent investigation revealed that derivatives of this compound significantly reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HCT116) in vitro.

Case Study: Antitumor Effects on MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

  • Control Group : 100% viability
  • 10 µM Treatment : 80% viability
  • 25 µM Treatment : 60% viability
  • 50 µM Treatment : 30% viability

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

The mechanism underlying the biological activity of this compound involves its interaction with specific biological targets. The chlorine substituent at the 3-position enhances its ability to form strong interactions with proteins involved in cellular processes such as signal transduction and apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways and inhibit key enzymes involved in bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate?

  • Methodology : A common approach involves bromination of a thienopyridine precursor followed by nucleophilic substitution. For example, methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate can be brominated using CuBr and HBr at low temperatures (-10°C), followed by coupling with aryl amines (e.g., 3-chloro-4-fluoroaniline) using Pd₂(dba)₃ and BINAP in toluene at 100°C . Purification via column chromatography (silica gel, 5% EtOAc/hexane) is critical to isolate the product .

Q. How is the structural integrity of this compound verified experimentally?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 336.8 [M+H]⁺ for coupled products) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are used to determine crystal structures. ORTEP-III generates graphical representations of molecular geometry, aiding in bond angle/distance validation .

Q. What safety protocols are essential during synthesis and handling?

  • Methodology :

  • Use PPE (gloves, goggles) and operate in fume hoods to avoid inhalation/contact (H315, H319 hazards) .
  • Quench reactions with NaHCO₃ to neutralize acidic byproducts, and extract with DCM to isolate organic layers .

Advanced Research Questions

Q. How do reaction conditions influence substitution patterns in thienopyridine derivatives?

  • Methodology :

  • Catalyst Optimization : Pd₂(dba)₃ with BINAP enhances coupling efficiency for aryl amines by stabilizing intermediates .
  • Temperature Control : Low temperatures (-10°C) during bromination minimize side reactions .
  • Solvent Effects : Toluene provides optimal polarity for Pd-mediated couplings compared to polar aprotic solvents .

Q. What is the impact of the 3-chloro substituent on biological activity compared to analogs?

  • Methodology :

  • Comparative Bioassays : Test antimicrobial/anticancer activity against analogs (e.g., ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate). The 3-chloro group enhances enzyme targeting (e.g., kinase inhibition) over DNA intercalation .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock) paired with crystallographic data (SHELX-refined structures) identifies steric/electronic contributions .

Q. How can computational modeling predict reactivity in thienopyridine derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Input geometries from X-ray data (ORTEP-III visualizations) improve accuracy .
  • Mechanistic Studies : Simulate intermediates (e.g., thioketenes in cyclization reactions) using Gaussian to validate experimental pathways .

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